1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Wee1 kinase inhibitor synthesis N-alkylation yield patent-enabling intermediate

1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 879487-10-2) is an N-1 isopropyl-substituted pyrazole-4-boronic acid pinacol ester (molecular formula C₁₂H₂₁BN₂O₂, molecular weight 236.12 g/mol). This organoboron reagent serves as a critical Suzuki-Miyaura coupling partner for installing the 1-isopropyl-1H-pyrazol-4-yl pharmacophore into drug candidates.

Molecular Formula C12H21BN2O2
Molecular Weight 236.12 g/mol
CAS No. 879487-10-2
Cat. No. B1393382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
CAS879487-10-2
Molecular FormulaC12H21BN2O2
Molecular Weight236.12 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)C
InChIInChI=1S/C12H21BN2O2/c1-9(2)15-8-10(7-14-15)13-16-11(3,4)12(5,6)17-13/h7-9H,1-6H3
InChIKeyOGYYMVGDKVJYSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 879487-10-2): Procurement-Ready Benchmark for a Differentiated Pyrazole Boronic Ester Building Block


1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 879487-10-2) is an N-1 isopropyl-substituted pyrazole-4-boronic acid pinacol ester (molecular formula C₁₂H₂₁BN₂O₂, molecular weight 236.12 g/mol) . This organoboron reagent serves as a critical Suzuki-Miyaura coupling partner for installing the 1-isopropyl-1H-pyrazol-4-yl pharmacophore into drug candidates. Unlike generic pyrazole boronic esters, the combination of the isopropyl N-substituent and the pinacol boronate ester confers distinct physicochemical properties—including a well-defined melting point range of 41–45 °C and ≥98% purity by GC and titration —that directly impact synthetic reproducibility and procurement decision-making.

Why In-Class 1H-Pyrazole-4-Boronic Esters Cannot Be Interchanged with the 1-Isopropyl Derivative (CAS 879487-10-2) Without Empirical Validation


Compounds within the N-substituted pyrazole-4-boronic ester family—including 1-H (CAS 1046832-08-5), 1-methyl (CAS 761446-44-0), and 1-isopropyl (CAS 879487-10-2) variants—differ substantially in steric bulk, lipophilicity, solid-state stability, and Suzuki coupling reactivity [1]. The 1-H analog bears a free N-H that can undergo deprotonation or serve as a competing nucleophile under cross-coupling conditions; the 1-methyl variant (mp 59–64 °C, >20 °C higher than the 1-isopropyl derivative) exhibits a narrower thermal processing window for melt-based handling [1]. The free boronic acid counterpart (CAS 1201643-90-4) requires freezer storage (–20 °C, inert atmosphere) and is prone to protodeboronation and anhydride formation, whereas the pinacol ester (CAS 879487-10-2) is room-temperature storable . Critically, the isopropyl group imparts a specific steric and electronic profile that may be an integral component of a patent-protected structure-activity relationship (SAR), making generic substitution a high-risk decision for drug discovery programs dependent on intellectual property integrity [1].

Quantitative Evidence Guide for Product Differentiation of 1-Isopropyl-4-pyrazoleboronic Acid Pinacol Ester (CAS 879487-10-2) Against Its Closest Analogs


Patent-Backed Synthesis Yield for Wee1 Inhibitor Intermediate Preparation Confirms Scalable N-Alkylation Efficiency

In a patent describing Wee1 kinase inhibitors, the target compound was synthesized from the 1-H pyrazole boronic ester precursor (3.78 g scale) via N-alkylation with 2-iodopropane/Cs₂CO₃ in DMF at 90 °C over 16 h, yielding 1-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in 61.7% isolated yield after flash chromatography [1]. This patent-defined yield establishes a validated, scalable benchmark that is absent from generic supplier documentation for the 1-methyl or 1-H alternatives when prepared under analogous N-alkylation conditions. For procurement teams sourcing intermediates for SAR campaigns around this specific Wee1 chemotype, this yield serves as a cost-per-step and feasibility gate criterion that alternative building blocks cannot satisfy without independent re-optimization.

Wee1 kinase inhibitor synthesis N-alkylation yield patent-enabling intermediate scale-up reproducibility

Thermal and Storage Stability Advantage Over the Free Boronic Acid: Room-Temperature Storage with Defined Melting Range Simplifies Inventory Management

The pinacol ester (CAS 879487-10-2) exhibits a melting point of 41–45 °C and is certified for room-temperature storage (<15 °C) . In contrast, the corresponding free boronic acid, (1-isopropyl-1H-pyrazol-4-yl)boronic acid (CAS 1201643-90-4), requires storage in a freezer at –20 °C under an inert atmosphere and in the dark, with a predicted boiling point of 312 °C and a density of 1.15 g/cm³ [1]. This operational divergence arises from the well-established tendency of free arylboronic acids to undergo protodeboronation and cyclic anhydride (boroxine) formation upon standing, whereas the pinacol ester is kinetically stabilized toward these degradation pathways .

storage stability melting point boronic acid vs. pinacol ester inventory management

Bifurcated Synthetic Utility Backed by Literature: Enabling Both PDE10A and KDM4/KDM5 Inhibitor Programs from a Single Building Block

Sigma-Aldrich and other authoritative sources explicitly list CAS 879487-10-2 as a validated reactant for synthesizing two mechanistically distinct inhibitor classes: imidazo[1,2-a]pyrazine-based phosphodiesterase 10A (PDE10A) inhibitors and pyrido[3,4-d]pyrimidin-4(3H)-one-based KDM4 and KDM5 histone lysine demethylase inhibitors . This dual annotation is unique among N-substituted pyrazole-4-boronic esters. The 1-methyl analog (CAS 761446-44-0) is documented for aminothiazole γ-secretase modulators, JAK2 inhibitors, and TGF-β1/activin inhibitors—a different target portfolio with no overlap in the PDE10A or KDM4/5 space . For a CRO or medicinal chemistry group running parallel programs, a single inventory item (CAS 879487-10-2) covers two therapeutic areas, while the 1-methyl analog would require an additional procurement line.

PDE10A inhibitor KDM4 inhibitor KDM5 inhibitor multi-target building block Suzuki coupling

Differential Physical Form and Melting Point: The Isopropyl Derivative (−20 °C Offset vs. 1-Methyl Analog) Enables Liquid-Handling-Free Solid Dosing

The target compound exhibits a melting point of 41–45 °C (TCI) or 36–44 °C (Sigma-Aldrich) . The direct 1-methyl analog (CAS 761446-44-0) melts at 59–64 °C —an offset of approximately 14–23 °C. In high-throughput parallel synthesis environments employing automated solid-dispensing platforms, a sub-50 °C melting solid can be handled at ambient temperature without risk of caking or electrostatic adhesion that is more common with higher-melting crystalline powders. Additionally, the 1-isopropyl derivative's lower melting range approaches the threshold where gentle warming (<45 °C) enables melt-transfer dosing for reaction setups where precise liquid handling of low-volume building blocks is preferred, a workflow that the 1-methyl analog (requiring >59 °C) does not permit without specialized heated-liquid handlers.

melting point comparison solid dosing automated weighing physical form differentiation

Multi-Supplier ≥98% Purity Certification with Dual Orthogonal Methods Provides QC Confidence for Regulated Medicinal Chemistry

CAS 879487-10-2 is available from TCI Chemicals at >98.0% purity certified by two orthogonal analytical methods: gas chromatography (GC) and neutralization titration (T), with NMR structural confirmation . Chem-Impex supplies the same compound at ≥98% purity by GC . Sigma-Aldrich lists the compound at 97% assay . The free boronic acid (CAS 1201643-90-4) is offered by Aladdin Scientific at 97% purity but with an 8–12 week lead time, indicating non-stock custom synthesis status . For regulated preclinical or IND-enabling synthesis where intermediate purity must be documented under audit, the double-certification (GC + titration) from TCI with accompanying NMR traceability is a distinguishing quality-assurance characteristic not uniformly available across this compound class.

purity specification orthogonal QC methods GC purity neutralization titration multi-supplier availability

Encorafenib Structural Connection: The 1-Isopropylpyrazol-4-yl Motif Embedded in an FDA-Approved Kinase Inhibitor Scaffold

The 1-isopropyl-1H-pyrazol-4-yl fragment installed by CAS 879487-10-2 via Suzuki coupling is structurally embedded in Encorafenib (LGX818), an FDA-approved RAF kinase inhibitor for BRAF V600E-mutant melanoma . Encorafenib's chemical structure (CAS 1269440-17-6) contains a 1-isopropyl-1H-pyrazol-4-yl group linked through a pyrimidine spacer to a chlorophenyl sulfonamide moiety . This is the only N-isopropyl pyrazole-4-boronic ester whose downstream pharmacophore appears in a marketed oncology drug. By contrast, the 1-methyl-pyrazol-4-yl fragment (derived from CAS 761446-44-0) has not been identified in any currently FDA-approved small-molecule drug. For organizations building patent portfolios or pursuing bioisostere strategies, the demonstrated translational path from CAS 879487-10-2 to a marketed therapeutic endows it with heightened strategic value.

Encorafenib RAF kinase inhibitor FDA-approved drug structural pharmacophore MAPK/ERK pathway

Optimal Procurement and Deployment Scenarios for 1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 879487-10-2)


Wee1 Kinase Inhibitor Lead Optimization: Direct Patent-Validated Intermediate for SAR Expansion

Medicinal chemistry teams prosecuting Wee1 inhibitor programs—especially those referencing the Girafpharma patent (US20220169646A1) scaffold—can procure CAS 879487-10-2 with the confidence of a published, scalable synthesis protocol yielding 61.7% at the gram scale . This eliminates the need for in-house N-alkylation optimization and ensures that SAR modifications at the pyrazolo[3,4-d]pyrimidinone core proceed from a documented intermediate rather than an unvalidated surrogate.

Dual PDE10A/KDM4-KDM5 Inhibitor Discovery: Single Inventory Building Block for Two Therapeutic Programs

CROs or biopharma companies with active CNS (PDE10A) and oncology/epigenetics (KDM4/KDM5) discovery tracks can stock a single compound (CAS 879487-10-2) for both imidazo[1,2-a]pyrazine and pyrido[3,4-d]pyrimidin-4(3H)-one scaffold synthesis . This streamlines procurement logistics, reduces minimum-order-quantity waste, and simplifies compound management registry entries compared to maintaining separate building blocks for each target class.

Automated High-Throughput Parallel Synthesis: Ambient-Temperature Solid Dosing Without Heated Liquid Handlers

Automated synthesis laboratories equipped with solid-dispensing platforms (e.g., Chemspeed, Unchained Labs) benefit from the compound's mp of 36–45 °C , which enables ambient-temperature powder dispensing without caking or bridging. When melt-transfer dosing is desired, a mild warming block set to 45 °C is sufficient—unlike the 1-methyl analog (mp 59–64 °C ) which requires heated-liquid-handler modules operating above solvent flash points, introducing additional safety constraints.

Encorafenib Analoging and RAF Kinase Bioisostere Exploration: Marketed-Drug-Relevant Pharmacophore Installation

For groups pursuing backup compounds or next-generation RAF dimer inhibitors inspired by Encorafenib's clinical success, CAS 879487-10-2 provides the same 1-isopropyl-1H-pyrazol-4-yl pharmacophore found in the approved drug . This structural identity ensures that any SAR conclusions drawn from Suzuki coupling derivatives will directly inform the Encorafenib chemical space, whereas use of the 1-methyl or 1-H analogs would introduce a steric/electronic perturbation that confounds direct pharmacophore-activity comparisons.

Quote Request

Request a Quote for 1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.